molecular formula C9H7ClFN3O B2896295 2-amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide CAS No. 1881753-76-9

2-amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide

Cat. No.: B2896295
CAS No.: 1881753-76-9
M. Wt: 227.62
InChI Key: SXRFXWNTSHAUIV-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide is an organic compound with the molecular formula C9H7ClFN3O. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and agrochemicals. It is characterized by the presence of amino, chloro, cyanomethyl, and fluorobenzamide functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide typically involves multiple steps:

    Nitration: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Chlorination: The amino group is chlorinated using thionyl chloride to form the corresponding chloro derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium cyanide or cyanomethyl chloride.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Agrochemicals: The compound is investigated for its use as an intermediate in the synthesis of insecticides and herbicides.

    Material Science: It is studied for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyanomethyl group can act as a bioisostere, mimicking the behavior of other functional groups and enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

  • 2-Amino-5-chloro-N-(methyl)-3-fluorobenzamide
  • 2-Amino-5-chloro-N-(ethyl)-3-fluorobenzamide
  • 2-Amino-5-chloro-N-(propyl)-3-fluorobenzamide

Uniqueness: 2-Amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may have different alkyl or aryl substituents.

Properties

IUPAC Name

2-amino-5-chloro-N-(cyanomethyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3O/c10-5-3-6(8(13)7(11)4-5)9(15)14-2-1-12/h3-4H,2,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRFXWNTSHAUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NCC#N)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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